molecular formula C16H15ClN6O3S2 B2636886 N-(5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171784-92-1

N-(5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2636886
CAS No.: 1171784-92-1
M. Wt: 438.91
InChI Key: AVBKIZNVFZZGED-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amine group, a thiadiazole ring, a methoxy group, and a pyrazole ring. These functional groups suggest that the compound could have potential biological activity .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the rings (thiadiazole and pyrazole) suggests that the compound could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions like nucleophilic substitution or addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of polar functional groups like the amine and the methoxy group suggest that the compound could have some solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Techniques : The compound has been synthesized through various chemical reactions, highlighting the diverse synthetic pathways used to create similar compounds with potential biological activities. These synthesis methods aim to develop compounds with improved properties for potential use in various applications, including as antimicrobial, anticancer, and nematocidal agents (A. Yue et al., 2010), (I. Yushyn et al., 2022).

  • Anticancer Properties : Some of these compounds have been evaluated for their anticancer activities, demonstrating the potential to inhibit cancer cell growth. The design of these molecules often involves pharmacophore hybridization to enhance their anticancer properties, suggesting their utility in cancer research and therapy (I. Yushyn et al., 2022).

  • Nematocidal Activity : Novel derivatives containing 1,3,4-thiadiazole amide group have shown significant nematocidal activities against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of new nematicides. This demonstrates the compound's application in addressing agricultural pests and related issues (Dan Liu et al., 2022).

  • Antimicrobial and Antifungal Agents : Various studies have synthesized and evaluated the antimicrobial and antifungal activities of related compounds. These compounds have been shown to possess good to excellent activity against a range of bacterial and fungal strains, indicating their potential use in developing new antimicrobial and antifungal agents (H. Hafez et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. The presence of an amine group and a thiadiazole ring suggests that the compound could interact with biological targets through hydrogen bonding or ionic interactions .

Future Directions

The potential biological activity of the compound suggests that it could be a candidate for further study in medicinal chemistry . Future research could focus on synthesizing the compound and testing its biological activity.

Properties

IUPAC Name

N-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3S2/c1-23-7-11(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-10-5-3-4-9(17)6-10/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKIZNVFZZGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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